4-Bromo-alpha-chlorobenzaldoxime
CAS No.: 29203-58-5
Cat. No.: VC2362286
Molecular Formula: C7H5BrClNO
Molecular Weight: 234.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29203-58-5 |
|---|---|
| Molecular Formula | C7H5BrClNO |
| Molecular Weight | 234.48 g/mol |
| IUPAC Name | (1E)-4-bromo-N-hydroxybenzenecarboximidoyl chloride |
| Standard InChI | InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+ |
| Standard InChI Key | ZOPFQZFNZNMZEF-JXMROGBWSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C(=N\O)/Cl)Br |
| SMILES | C1=CC(=CC=C1C(=NO)Cl)Br |
| Canonical SMILES | C1=CC(=CC=C1C(=NO)Cl)Br |
Introduction
Chemical Identity and Physical Properties
4-Bromo-alpha-chlorobenzaldoxime, also known by its IUPAC name 4-bromo-N-hydroxybenzenecarboximidoyl chloride, is an organohalogen compound with the molecular formula C₇H₅BrClNO and a molecular weight of 234.48 g/mol. Its structure features a bromine-substituted benzene ring with an oxime functional group that bears a chlorine atom. The compound is registered with the CAS number 29203-58-5 .
The physical properties of this compound include its appearance as a crystalline solid. Its structural characteristics can be represented through various chemical identifiers as shown in Table 1:
| Property | Value |
|---|---|
| CAS Number | 29203-58-5 |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol |
| IUPAC Name | 4-bromo-N-hydroxybenzenecarboximidoyl chloride |
| InChI | InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+ |
| Canonical SMILES | C1=CC(=CC=C1C(=NO)Cl)Br |
X-ray crystallographic studies have been conducted on related compounds such as syn-4-bromobenzaldehyde oxime and anti-4-bromobenzaldehyde oxime, providing insights into the stereochemistry and crystal packing of this class of compounds .
Synthesis Methods
The synthesis of 4-Bromo-alpha-chlorobenzaldoxime typically involves a two-step process starting from 4-bromobenzaldehyde . The detailed synthetic route includes:
Oxime Formation
The first step involves the conversion of 4-bromobenzaldehyde to 4-bromobenzaldoxime through reaction with hydroxylamine hydrochloride in the presence of sodium acetate as a base, typically in ethanol as solvent. This reaction generally proceeds for approximately 12 hours .
Chlorination of the Oxime
The second step involves chlorination of the resulting 4-bromobenzaldoxime using N-chlorosuccinimide as the chlorinating agent, with pyridine as a base in chloroform or tetrahydrofuran as solvent. This reaction typically requires about 2 hours to complete .
Chemical Reactivity and Transformations
The reactivity of 4-Bromo-alpha-chlorobenzaldoxime is influenced by its dual halogenation and the oxime functional group, allowing it to participate in various chemical transformations:
Substitution Reactions
The halogen atoms (bromine and chlorine) can undergo substitution reactions with nucleophiles such as amines or thiols. The differing reactivity of bromine versus chlorine allows for selective substitution under controlled conditions .
Oxime-Mediated Transformations
The oxime functional group (C=N-OH) makes 4-Bromo-alpha-chlorobenzaldoxime a potential intermediate in the synthesis of various organic compounds. Oximes can undergo diverse reactions:
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Reduction to amines
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Rearrangement to amides
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Cyclization to form heterocycles
Isoxazole and Isoxazoline Formation
4-Bromo-alpha-chlorobenzaldoxime and similar alpha-chlorobenzaldoximes have been utilized in the formation of isoxazole derivatives, which have applications in medicinal chemistry. The reaction of alpha-chlorobenzaldoximes with suitable substrates can lead to the formation of 3,4-diarylisoxazole scaffolds, which are found in various non-steroidal anti-inflammatory drugs .
Structural Studies and Characterization
Crystallographic Analysis
While specific crystallographic data for 4-Bromo-alpha-chlorobenzaldoxime itself is limited in the provided information, studies on related compounds such as syn-4-bromobenzaldehyde oxime and anti-4-bromobenzaldehyde oxime provide valuable insights into the structural characteristics of this class of compounds .
The syn-4-bromobenzaldehyde oxime has been characterized as crystallizing in the monoclinic space group P2₁/c with unit cell parameters: a = 6.161(4) Å, b = 4.766(6) Å, c = 25.187(3) Å, β = 94.00(3)°, V = 737.8 ų .
In contrast, the anti-4-bromobenzaldehyde oxime has been found to crystallize in the orthorhombic space group P2₁2₁2₁ with unit cell parameters: a = 6.608(2) Å, b = 23.11(1) Å, c = 4.687(4) Å, V = 715.8 ų .
These studies provide information about bonding patterns, molecular configurations, and intermolecular interactions that are likely relevant to understanding the behavior of 4-Bromo-alpha-chlorobenzaldoxime.
Spectroscopic Characterization
The characterization of 4-Bromo-alpha-chlorobenzaldoxime typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
These techniques help confirm the structure and purity of the compound after synthesis.
Applications in Synthetic Chemistry and Research
4-Bromo-alpha-chlorobenzaldoxime serves multiple roles in organic synthesis and research:
Precursor in Medicinal Chemistry
The compound serves as a valuable precursor in the synthesis of bioactive molecules. For instance, it has been utilized in the development of isoxazole derivatives, which have applications in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) . The 3,4-diarylisoxazole scaffold, which can be constructed using compounds like 4-Bromo-alpha-chlorobenzaldoxime, is present in valdecoxib and related COX-II inhibitors .
Liquid Crystal Development
4-Bromo-alpha-chlorobenzaldoxime has been identified as a useful intermediate in the production of liquid crystals, which have applications in display technology.
Synthetic Intermediate
The unique functional group arrangement in 4-Bromo-alpha-chlorobenzaldoxime makes it a versatile synthetic intermediate. The presence of both an oxime group and two different halogen atoms provides multiple reactive sites for further transformations, allowing for controlled, selective modifications in synthetic pathways .
Comparative Analysis with Related Compounds
4-Bromo-alpha-chlorobenzaldoxime belongs to a family of halogenated oximes, each with distinct properties and reactivity patterns:
| Compound | Structure | Key Difference | Reactivity Comparison |
|---|---|---|---|
| 4-Bromo-alpha-chlorobenzaldoxime | C₇H₅BrClNO | Contains both Br and Cl | Dual halogenation provides versatile reactivity |
| 4-Bromobenzaldoxime | C₇H₆BrNO | Lacks Cl atom | Less reactive in certain substitution reactions |
| 4-Chlorobenzaldoxime | C₇H₆ClNO | Lacks Br atom | Different reactivity profile due to absence of bromine |
| 4-Cyano-alpha-chlorobenzaldoxime | C₈H₅ClN₂O | Contains CN group instead of Br | Electronic properties altered by cyano substitution |
The presence of both bromine and chlorine atoms in 4-Bromo-alpha-chlorobenzaldoxime provides it with unique reactivity compared to mono-halogenated counterparts. This dual halogenation allows for a broader range of applications in chemical synthesis .
Current Research and Future Perspectives
Research involving 4-Bromo-alpha-chlorobenzaldoxime continues to evolve, with several promising directions:
Medicinal Chemistry Applications
The compound's potential in developing bioactive molecules continues to be explored. Its derivatives have been investigated for their interactions with enzymes such as cytochrome P450, suggesting potential applications in drug development.
Synthetic Methodology Development
As a synthetic intermediate, 4-Bromo-alpha-chlorobenzaldoxime features in ongoing research aimed at developing more efficient synthetic routes to complex molecules. The selective reactivity of its functional groups makes it valuable in developing stepwise synthetic strategies .
Material Science Applications
The use of 4-Bromo-alpha-chlorobenzaldoxime and its derivatives in the development of advanced materials, particularly liquid crystals for display technology, represents an active area of research with commercial implications.
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